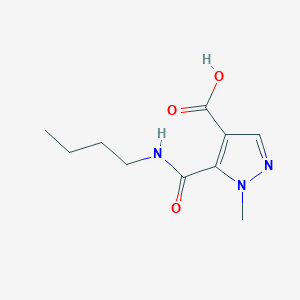

5-(butylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-(butylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-3-4-5-11-9(14)8-7(10(15)16)6-12-13(8)2/h6H,3-5H2,1-2H3,(H,11,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVNGENLCICORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=NN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with butyl isocyanate under suitable conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

1.1. Amide Bond Formation via Acid Chloride Intermediate

The compound is synthesized through a two-step process involving acid chloride formation followed by nucleophilic substitution with butylamine:

-

Carboxylic Acid to Acid Chloride

The 4-carboxylic acid group is activated using thionyl chloride (SOCl₂) or oxalyl chloride in the presence of catalytic DMF . This forms the reactive 4-carbonyl chloride intermediate.Reaction Conditions :

-

Coupling with Butylamine

The acid chloride reacts with butylamine in the presence of a base (e.g., triethylamine) to form the butylcarbamoyl group :Reaction Conditions :

1.2. Hydrolysis of the Butylcarbamoyl Group

The amide bond undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:

| Conditions | Reagents | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 110°C | 1-Methyl-1H-pyrazole-4-carboxylic acid | |

| Basic Hydrolysis | NaOH (aq.), ethanol | 80°C | Partial decomposition observed |

2.1. Electrophilic Substitution

Halogenation :

-

Chlorination with Cl₂/FeCl₃ yields 5-chloro derivatives (unreported for this compound but inferred from analogous pyrazoles ).

Nitration :

-

Limited due to the electron-withdrawing carbamoyl group, requiring harsh conditions (HNO₃/H₂SO₄, 50°C) .

3.1. Esterification

The 4-carboxylic acid reacts with alcohols under acid catalysis to form esters:

Example :

-

Reagents: Methanol, H₂SO₄ (cat.)

-

Conditions: Reflux, 12 hours

-

Product: Methyl 5-(butylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylate

3.2. Salt Formation

The acid forms stable salts with inorganic bases:

| Base | Product | Solubility (H₂O) | Application |

|---|---|---|---|

| NaOH | Sodium salt (C₁₀H₁₄N₃O₃⁻ Na⁺) | High | Pharmaceutical formulations |

| NH₄OH | Ammonium salt | Moderate | Intermediate storage |

4.1. Thermal Stability

4.2. Photolytic Degradation

Aplicaciones Científicas De Investigación

5-(butylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.

Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

Mecanismo De Acción

The mechanism of action of 5-(butylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation and pain. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The table below compares 5-(butylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid with key pyrazole-4-carboxylic acid derivatives:

Key Findings and Trends

Substituent-Driven Bioactivity: The difluoromethyl group in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides enhances antifungal activity by increasing electronegativity and membrane permeability . PyrazoSulfuron’s sulfamoyl and pyrimidinyl groups are critical for herbicidal action, targeting plant-specific enzymes .

Synthetic Flexibility :

- Pyrazole-4-carboxylic acids are typically synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazines, followed by hydrolysis or functionalization (e.g., amidation) .

Physicochemical Properties :

- Hydrophobicity : Derivatives with alkyl chains (e.g., butylcarbamoyl) exhibit higher logP values compared to phenyl-substituted analogs, influencing their pharmacokinetic profiles .

- Acid Dissociation (pKa) : The carboxylic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, affecting solubility and receptor binding .

Actividad Biológica

5-(butylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a pyrazole ring structure with a butylcarbamoyl group and a carboxylic acid moiety, which contributes to its unique chemical and biological properties. The presence of the butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to reduced synthesis of pro-inflammatory mediators.

- Receptor Modulation : It may act on receptors linked to pain and inflammation, thereby exerting analgesic effects.

- Cell Signaling Interference : The compound can interfere with signaling pathways that regulate cell proliferation and survival, making it a candidate for cancer therapy.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it reduces the production of inflammatory cytokines and mediators in various cell lines.

Analgesic Effects

In animal models, the compound demonstrated analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential use as an alternative treatment for pain management.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting tumorigenic pathways. Further research is necessary to elucidate its efficacy in various cancer models.

Case Studies

- Anti-inflammatory Studies : A study conducted on murine macrophages showed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, key inflammatory cytokines .

- Analgesic Evaluation : In a controlled experiment involving rodents, the compound displayed a dose-dependent reduction in pain response in models of acute pain, indicating its potential as an analgesic .

- Cancer Cell Line Testing : In vitro assays against breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Analgesic, Anticancer | Enzyme inhibition, Receptor modulation |

| 1-methyl-1H-pyrazole-4-carboxylic acid | Limited activity | Lacks butyl group |

| 5-(ethylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Similar but less potent | Similar mechanism but different potency |

Q & A

Q. What are the key synthetic routes for 5-(butylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the pyrazole core is typically constructed through cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives (e.g., methylhydrazine) in the presence of DMF-DMA, followed by hydrolysis to yield the carboxylic acid . The butylcarbamoyl group is introduced via amidation using butylamine and a coupling agent (e.g., acid chlorides or carbodiimides). Optimization involves controlling reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H-NMR : Key signals include the singlet for the methyl group at C1 (~δ 3.8 ppm), pyrazole ring protons (δ 6.5–7.5 ppm), and the carboxylic acid proton (broad, δ ~12 ppm).

- IR : Absorbances at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.

- Mass spectrometry : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight. Elemental analysis (C, H, N) ensures purity (>95%) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability tests should include:

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.

- Hygroscopicity : Monitor weight changes in controlled humidity environments (e.g., 25°C/60% RH).

- Photostability : Expose to UV light (λ = 254–365 nm) and track degradation via HPLC. Optimal storage is at –20°C in sealed, desiccated containers to prevent hydrolysis .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding affinity to cyclooxygenase (COX) enzymes?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions between the carboxylic acid moiety and COX-2’s active site (e.g., Arg120 and Tyr355). DFT calculations (B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential surfaces, while MD simulations (GROMACS) assess binding stability over time. Cross-validate predictions with in vitro COX inhibition assays .

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

Discrepancies often arise from assay conditions (e.g., cell type, enzyme isoform). Standardize protocols by:

- Using isozyme-specific inhibitors (e.g., celecoxib for COX-2) to confirm target selectivity.

- Normalizing data to a common reference (e.g., IC₅₀ values relative to indomethacin).

- Performing metabolic stability tests in liver microsomes to rule out pharmacokinetic interference .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : React with sodium bicarbonate to generate the water-soluble carboxylate salt.

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability.

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation time. Validate improvements via logP measurements and pharmacokinetic profiling in rodent models .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anti-inflammatory activity?

Systematically modify:

- Carbamoyl substituents : Replace butyl with branched alkyl chains (e.g., isopentyl) to enhance hydrophobic interactions.

- Pyrazole ring substitutions : Introduce electron-withdrawing groups (e.g., –NO₂) at C3 to stabilize π-π stacking with COX-2’s Tyr385.

- Methyl group position : Compare activity of 1-methyl vs. 3-methyl analogs to determine steric effects. Use parallel synthesis and high-throughput screening to prioritize derivatives .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.